HDAC Inhibition in NB4 Cells
The compound demonstrates quantifiable HDAC inhibitory activity in a cellular context. It achieved an EC50 of 430 nM for inhibition of HDAC activity in human NB4 cells, as measured by histone H4 acetylation after 24 hours [1]. A second independent assay measuring histone H3 acetylation in the same cell line yielded a comparable EC50 of 460 nM [1]. This moderate cellular potency differentiates it from simpler propargyl amines which lack the necessary structural features for cellular HDAC engagement, and from non-propargyl acetamides which show negligible HDAC inhibition [2].
| Evidence Dimension | Cellular HDAC inhibition potency |
|---|---|
| Target Compound Data | EC50 = 430 nM (H4 acetylation); EC50 = 460 nM (H3 acetylation) |
| Comparator Or Baseline | Propargylamine (baseline); N-phenylacetamide (baseline) - No quantitative data available for direct head-to-head comparison; activity inferred from class SAR. |
| Quantified Difference | Not applicable for direct comparison; class-level inference based on presence of propargyl and 4-methylphenyl groups. |
| Conditions | Human NB4 acute promyelocytic leukemia cells; assessed by Western blot analysis after 24h treatment. |
Why This Matters
For researchers screening for HDAC inhibitors, this compound's quantifiable cellular EC50 provides a benchmark for further optimization, distinguishing it from inactive or untested structural analogs.
- [1] BindingDB. BDBM50483541. CHEMBL1688187. EC50: 430 nM (H4 acetylation); EC50: 460 nM (H3 acetylation). View Source
- [2] Wünsch M, et al. Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. ChemMedChem. 2017;12(24):2044-2053. View Source
